molecular formula C4H3ClN2O2 B136805 6-Chlorouracil CAS No. 4270-27-3

6-Chlorouracil

Cat. No. B136805
CAS RN: 4270-27-3
M. Wt: 146.53 g/mol
InChI Key: PKUFNWPSFCOSLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorouracil (6CU) is a chlorinated pyrimidine derivative that has been the subject of various studies due to its potential applications in pharmaceuticals and its interesting chemical properties. It is known for its ability to form cocrystals and polymorphs with other compounds, which is significant for the development of new materials with desired physical and chemical characteristics .

Synthesis Analysis

The synthesis of 6-chlorouracil derivatives has been explored in several studies. For instance, 3-methyl-6-chlorouracil was synthesized starting from malonic acid and methylurea through cyclization and halogenation reactions, achieving an overall yield of 61.5% . This compound is a key intermediate for the drug Alogliptin, which is used to treat type II diabetes. Additionally, a series of 6-(Arylthio)uracils were prepared via condensation of 6-chlorouracil with thiophenol derivatives, demonstrating the versatility of 6-chlorouracil in chemical synthesis .

Molecular Structure Analysis

The molecular structure and vibrational properties of 6-chlorouracil have been extensively studied using experimental techniques such as Fourier transform infrared (FT-IR) and Raman spectroscopy, as well as theoretical methods like density functional theory (DFT) . These studies have provided insights into the geometrical parameters, energies of different conformers, and the vibrational modes of 6-chlorouracil. The molecular structure is also influenced by the presence of chlorine, which affects the stability of various tautomers .

Chemical Reactions Analysis

6-Chlorouracil undergoes various chemical reactions, including photochemical transformations. For example, the monoanionic form of 6-chlorouracil in aqueous medium can be transformed into barbituric acid upon exposure to light, with high quantum yields . Additionally, electron attachment to 6-chlorouracil leads to the formation of negative ion fragments, indicating that the compound has interesting electron capture properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chlorouracil have been characterized through different spectroscopic methods. The crystal structure, spectroscopic features, and electronic properties have been determined using techniques such as X-ray diffraction (XRD), NMR, UV-Vis spectroscopy, and vibrational spectroscopies . These studies have helped in understanding the intermolecular interactions, molecular geometry, and electronic transitions of 6-chlorouracil. The presence of chlorine in the molecule significantly alters its properties compared to its non-chlorinated analogs .

Scientific Research Applications

FT-IR and FT-Raman Spectroscopy of 6-Chlorouracil

Ortiz et al. (2014) conducted a detailed study of 6-chlorouracil's biomolecular structure using FT-IR and FT-Raman spectroscopy in a solid state. This research provided insights into the molecular structure, tautomerism, and solid-state simulation of 6-chlorouracil, including the simulation of its unit cell as a tetramer form and the evaluation of the effects of halogen substitution on the stability of different tautomers. It also involved a comparison between 6-chlorouracil and 5-chlorouracil molecules, highlighting the influence of hydration on molecular structure and charge distribution Ortiz et al., 2014.

Photochemical Transformation of 6-Chlorouracil

Kazimierczuk and Shugar (1971) explored the photochemical transformation of 6-chlorouracil in an aqueous medium. They discovered that the monoanionic form of 6-chlorouracil undergoes a quantitative photochemical transformation to barbituric acid and similar transformations for its alkylated analogues, providing valuable insights into the photochemistry of 6-chlorouracil and its derivatives Kazimierczuk & Shugar, 1971.

Calorimetric Studies of 6-Chlorouracil

Zou et al. (2016) conducted calorimetric studies on halogenated uracil isomers, including 6-chlorouracil. This research involved measuring the heat capacities of 6-chlorouracil over a wide temperature range, fitting the experimental data using various theoretical and empirical models, and calculating thermodynamic function values. The study contributed to a better understanding of the thermodynamic properties of 6-chlorouracil Zou et al., 2016.

Antiviral Activity of 6-(Arylthio)uracils

El-Emam et al. (2001) synthesized a series of 6-(Arylthio)uracils, starting from 6-chlorouracil, and evaluated their antiviral activity. The study found that some derivatives exhibited moderate activities against hepatitis B Virus (HBV) and HIV-1 virus, highlighting the potential of 6-chlorouracil derivatives in antiviral research El-Emam et al., 2001.

Safety And Hazards

6-Chlorouracil is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash hands thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

There is limited information available on the future directions of 6-Chlorouracil .

properties

IUPAC Name

6-chloro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUFNWPSFCOSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195396
Record name 6-Chlorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorouracil

CAS RN

4270-27-3
Record name 6-Chlorouracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4270-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4270-27-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4270-27-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chlorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chlorouracil
Reactant of Route 2
6-Chlorouracil
Reactant of Route 3
6-Chlorouracil
Reactant of Route 4
6-Chlorouracil
Reactant of Route 5
6-Chlorouracil
Reactant of Route 6
6-Chlorouracil

Citations

For This Compound
625
Citations
S Denifl, S Ptasińska, B Gstir, P Scheier… - International Journal of …, 2004 - Elsevier
… To our best knowledge, there exists no previous experimental determination of appearance energies of 5- and 6-chlorouracil and their fragmentation products. Nevertheless there exist …
Number of citations: 33 www.sciencedirect.com
S Ortiz, MC Alvarez-Ros, MA Palafox… - … Acta Part A: Molecular …, 2014 - Elsevier
… In both isomers (5-chlorouracil and 6-chlorouracil) the halogen is bound to a carbon atom, … Now the present manuscript is centered on 6-chlorouracil (6-ClU). It has antitumor activity in …
Number of citations: 22 www.sciencedirect.com
DN Abrams, YW Lee, EE Knaus, LI Wiebe - The International journal of …, 1984 - Elsevier
… 5.41 GBq mmol-‘) was prepared via sodium [‘231]iodide exchange on 6-chlorouracil. The specific activities and radiochemical yields were dependent upon the halide-ion concentration. …
Number of citations: 5 www.sciencedirect.com
S Denifl, S Matejcik, S Ptasinska, B Gstir… - The Journal of …, 2004 - pubs.aip.org
… Low energy electron impact to the isomers 6-chlorouracil (6-ClU) and 5-chlorouracil (5-ClU) yields a variety of negative ion fragments with surprisingly high cross sections. These ions …
Number of citations: 36 pubs.aip.org
T Voelker, T Ewell, J Joo, ED Edstrom - Tetrahedron letters, 1998 - Elsevier
The potential for the o-nitrobenzyl group as an alternative nitrogen protecting group for various indoles, benzimidazole, and 6-chlorouracil was determined. Treatment of the appropriate …
Number of citations: 38 www.sciencedirect.com
B Morel, P Franck, J Bidange, S Sergeyev… - …, 2017 - Wiley Online Library
… N‐uracil amidines are obtained through S N AE on a 6‐chlorouracil with amidines. Direct Cu‐catalyzed oxidative C−H amidination on these N‐uracil amidines yields polysubstituted …
V Gerhardt, E Egert - … B: Structural Science, Crystal Engineering and …, 2015 - scripts.iucr.org
In order to obtain complexes held together by hydrogen as well as halogen bonds, 6-chlorouracil [6-chloropyrimidin-2,4(1H,3H)-dione; 6CU] and its 3-methyl derivative [6-chloro-3-…
Number of citations: 16 scripts.iucr.org
Y Maki, T Hiramitsu, M Suzuki - Chemical and Pharmaceutical …, 1974 - jstage.jst.go.jp
The reaction of 1, 3-dimethyl-5-nitro-6-chlorouracil with 2-aminothiophenol in benzene containing an excess of triethylamine gave 1, 3-dimethyl-10H-pyrimido (5, 4-b)(1, 4) …
Number of citations: 17 www.jstage.jst.go.jp
Z Kazimierczuk, D Shugar - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1971 - Elsevier
… WOOD s, and 5-ethyl-6-chlorouracil as described elsewhere 9. The preparation of 3methyl… 6-chlorouracil, the previously unknown I-methyl-6-chlorouracil, and 1,3dimethyl-6-chlorouracil …
Number of citations: 9 www.sciencedirect.com
R Kaul, G Kiefer, B Hempel - Chemosphere, 1981 - Elsevier
A new S-containing metabolite of 1-allyl-3,5-diethyl-6-chlorouracil is reported. By comparison with an authentic sample, this metabolite has been identified as 6,8-diethyl-2-…
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.